molecular formula C16H26N2O5S B10850859 N-(2-nonyloxy-4-nitrophenyl)methanesulfonamide

N-(2-nonyloxy-4-nitrophenyl)methanesulfonamide

Cat. No.: B10850859
M. Wt: 358.5 g/mol
InChI Key: QXUZIGSBVCSGCD-UHFFFAOYSA-N
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Description

N-(2-nonyloxy-4-nitrophenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a nonyloxy group, a nitrophenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nonyloxy-4-nitrophenyl)methanesulfonamide typically involves the following steps:

    Nitration: The starting material, 2-nonyloxyphenol, undergoes nitration to introduce a nitro group at the 4-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: The nitrated product is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-nonyloxy-4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nonyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, sodium hydride or potassium carbonate as a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: N-(2-amino-4-nonyloxyphenyl)methanesulfonamide.

    Substitution: N-(2-alkoxy-4-nitrophenyl)methanesulfonamide.

    Oxidation: Quinone derivatives.

Scientific Research Applications

N-(2-nonyloxy-4-nitrophenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-nonyloxy-4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. For example, as an aromatase inhibitor, it binds to the active site of the enzyme, preventing the conversion of androgens to estrogens. This inhibition is crucial in the treatment of hormone-dependent cancers such as breast cancer .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-nitrophenyl)methanesulfonamide
  • N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide
  • N-(2-chlorophenyl)methanesulfonamide

Uniqueness

N-(2-nonyloxy-4-nitrophenyl)methanesulfonamide is unique due to the presence of the nonyloxy group, which imparts specific hydrophobic properties and influences its interaction with biological targets. This distinguishes it from other similar compounds that may have different alkoxy or aryl groups.

Properties

Molecular Formula

C16H26N2O5S

Molecular Weight

358.5 g/mol

IUPAC Name

N-(4-nitro-2-nonoxyphenyl)methanesulfonamide

InChI

InChI=1S/C16H26N2O5S/c1-3-4-5-6-7-8-9-12-23-16-13-14(18(19)20)10-11-15(16)17-24(2,21)22/h10-11,13,17H,3-9,12H2,1-2H3

InChI Key

QXUZIGSBVCSGCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C

Origin of Product

United States

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